Methyl 2,6-dinitrobenzoate

Übersicht

Beschreibung

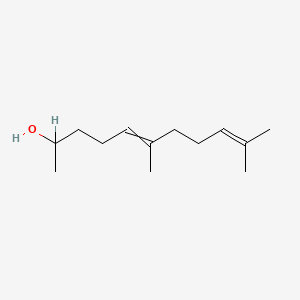

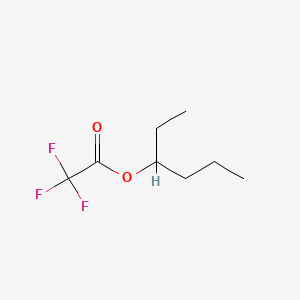

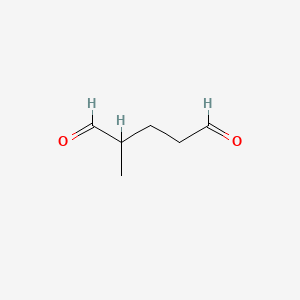

“Methyl 2,6-dinitrobenzoate” is a chemical compound with the molecular formula C8H6N2O6 . It is also known as “Methyl benzoate (MB)” and is a volatile organic compound that exists naturally as a floral fragrance in many plants .

Synthesis Analysis

The synthesis of “Methyl 2,6-Dinitrobenzoate” involves several methods . The product name is “Methyl 2,6-Dinitrobenzoate” with a CAS Number: 42087-82-1. The molecular formula is C8H6N2O6 and the molecular weight is 226.14 . The reaction conditions involve the use of sodium hydrogencarbonate in acetone for 30 hours under heating .Molecular Structure Analysis

The molecular structure of “Methyl 2,6-dinitrobenzoate” has a molecular formula of C8H6N2O6, an average mass of 226.143 Da, and a mono-isotopic mass of 226.022583 Da .Chemical Reactions Analysis

“Methyl 2,6-dinitrobenzoate” undergoes nitration, a process where a nitro group is added to a benzene ring . The electrophile in this reaction is the nitronium ion, which is created by reacting nitric acid with sulfuric acid . Nitration is important synthetically because it is one of the best ways to add an amino group to a benzene ring .Physical And Chemical Properties Analysis

“Methyl 2,6-dinitrobenzoate” has a molecular weight of 226.14 . The predicted boiling point is 323.0±22.0 °C . The predicted density is 1.497±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Host-Guest Complex Synthesis : Methyl 2,6-dinitrobenzoate is used in the synthesis of host-guest complexes. For instance, Pedireddi et al. (1998) discuss how 3,5-Dinitro-4-methylbenzoic acid functions as a host, accommodating guest molecules in cavities created by coupling through hydrogen bonding, demonstrating its utility in complex molecular structures (Pedireddi et al., 1998).

Stereochemistry Studies : Research by Kiessling et al. (2009) on a derivative of 3,5-dinitrobenzoic acid highlights its role in understanding stereochemical systems in organic compounds, which is crucial for designing specific molecular structures (Kiessling et al., 2009).

Chemical Analysis : A study by Angerer and Weismantel (1998) shows the use of 2,4-dinitrobenzoic acid (a related compound) in the analysis of dinitrotoluene exposure, indicating the role of such compounds in chemical and environmental analysis (Angerer & Weismantel, 1998).

Molecular Structure Studies : Vasconcelos et al. (2006) studied the molecular structures formed by methyl 3,5-dinitrobenzoate, highlighting its utility in the study of complex molecular assemblies and hydrogen bonding patterns (Vasconcelos et al., 2006).

Serum Creatinine Assay Development : Parekh and Sims (1977) demonstrated the use of Methyl-3,5-dinitrobenzoate in developing assays for serum creatinine, showcasing its application in biochemical analysis (Parekh & Sims, 1977).

Methyl Esterification in Chemotaxis Proteins : Research by Ahlgren and Ordal (1983) on methyl-accepting chemotaxis proteins in Bacillus subtilis used 3,5-dinitrobenzoate derivatives, indicating its role in protein chemistry studies (Ahlgren & Ordal, 1983).

Microbial Transformation Studies : Hallas and Alexander (1983) explored the microbial transformation of compounds like 3,5-dinitrobenzoic acid in sewage effluent, highlighting its role in environmental microbiology research (Hallas & Alexander, 1983).

Synthesis of Novel Compounds : Qinglon (2014) described the synthesis of a novel compound involving methyl 2,6-dinitrobenzoate, emphasizing its use in developing new chemical entities (Zhang Qinglon, 2014).

Eigenschaften

IUPAC Name |

methyl 2,6-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O6/c1-16-8(11)7-5(9(12)13)3-2-4-6(7)10(14)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZRFTJSIVVNRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70318881 | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2,6-dinitrobenzoate | |

CAS RN |

42087-82-1 | |

| Record name | 42087-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2,6-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70318881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-9-azabicyclo[3.3.1]nonane](/img/structure/B1616877.png)

![Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B1616882.png)

![2-[Bis(carboxymethyl)amino]glutaric acid](/img/structure/B1616889.png)

![Ethanone, 1-bicyclo[2.2.1]hept-5-en-2-yl-, oxime](/img/structure/B1616896.png)